molecular formula C4H9N3 B13631209 (3-ethyl-3H-diazirin-3-yl)methanamine

(3-ethyl-3H-diazirin-3-yl)methanamine

Katalognummer: B13631209
Molekulargewicht: 99.13 g/mol
InChI-Schlüssel: FHKPKXJYMFTCQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-ethyl-3H-diazirin-3-yl)methanamine is a chemical compound known for its unique structure and reactivity It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-3H-diazirin-3-yl)methanamine typically involves the formation of the diazirine ring followed by the introduction of the ethyl group and the methanamine moiety. One common method involves the reaction of an appropriate precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the formation of the diazirine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-ethyl-3H-diazirin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives .

Wissenschaftliche Forschungsanwendungen

(3-ethyl-3H-diazirin-3-yl)methanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3-ethyl-3H-diazirin-3-yl)methanamine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by UV light, leading to the generation of a highly reactive carbene intermediate. This intermediate can then interact with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and binding sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-ethyl-3H-diazirin-3-yl)methanamine is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to other diazirine derivatives. This uniqueness makes it valuable for certain applications where the ethyl group provides distinct advantages .

Eigenschaften

Molekularformel

C4H9N3

Molekulargewicht

99.13 g/mol

IUPAC-Name

(3-ethyldiazirin-3-yl)methanamine

InChI

InChI=1S/C4H9N3/c1-2-4(3-5)6-7-4/h2-3,5H2,1H3

InChI-Schlüssel

FHKPKXJYMFTCQU-UHFFFAOYSA-N

Kanonische SMILES

CCC1(N=N1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.